molecular formula C18H17N B14490095 N-(3,5-Dimethylphenyl)naphthalen-1-amine CAS No. 63350-99-2

N-(3,5-Dimethylphenyl)naphthalen-1-amine

Cat. No.: B14490095
CAS No.: 63350-99-2
M. Wt: 247.3 g/mol
InChI Key: WDTFQYQKDZEQHI-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)naphthalen-1-amine is a substituted aromatic amine featuring a naphthalene moiety linked to a 3,5-dimethylphenyl group via an amine bridge. This compound is of interest in medicinal and materials chemistry due to its structural versatility. The 3,5-dimethyl substitution on the phenyl ring introduces steric and electronic effects that influence its reactivity, physicochemical properties, and biological activity . Notably, derivatives of this compound have been explored for applications ranging from photosynthesis inhibition to chiral synthesis .

Properties

CAS No.

63350-99-2

Molecular Formula

C18H17N

Molecular Weight

247.3 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)naphthalen-1-amine

InChI

InChI=1S/C18H17N/c1-13-10-14(2)12-16(11-13)19-18-9-5-7-15-6-3-4-8-17(15)18/h3-12,19H,1-2H3

InChI Key

WDTFQYQKDZEQHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=CC=CC3=CC=CC=C32)C

Origin of Product

United States

Preparation Methods

Ullmann-Type Coupling in Deep Eutectic Solvents

The Ullmann reaction, traditionally reliant on copper catalysis, has been revitalized using deep eutectic solvents (DES) as sustainable media. A 2019 study demonstrated that CuI (10 mol%) in choline chloride/glycerol (1:2) facilitates coupling between 1-bromonaphthalene and 3,5-dimethylaniline at 60–100°C under aerobic conditions. Key advantages include:

  • Ligand-free catalysis , eliminating costly auxiliaries like 1,10-phenanthroline.
  • Recyclable solvent systems , with the DES-catalyst mixture reused over six cycles without significant activity loss.
  • Broad substrate tolerance , accommodating electron-deficient and sterically hindered amines.

Reaction optimization revealed that K₂CO₃ is optimal for aliphatic amines, while tert-BuOK enhances yields for aromatic counterparts. For N-(3,5-Dimethylphenyl)naphthalen-1-amine, this method achieves 72–85% yield after 12–24 hours, though competing homocoupling of aryl halides remains a limitation.

Suzuki-Miyaura Cross-Coupling for Regioselective Synthesis

Palladium-catalyzed Suzuki-Miyaura coupling offers precise control over regiochemistry. A 2022 protocol utilized 2-bromo-8-(3,5-dimethylphenyl)naphthalen-1-amine and 3,5-dimethylphenyl boronic acid under Pd(PPh₃)₄ catalysis (0.18 mmol) in toluene/ethanol. Key parameters include:

  • Biphasic solvent system : Toluene and aqueous Na₂CO₃ enhance phase separation and reagent solubility.
  • Temperature : 90°C for 12–18 hours ensures complete conversion.
  • Purification : Column chromatography (petroleum ether/ethyl acetate) yields 78% pure product .

This method excels in constructing polysubstituted naphthylamines but requires stringent anhydrous conditions and expensive palladium catalysts.

Phase-Transfer-Catalyzed Alkylation

A patent-pending approach avoids transition metals entirely, leveraging phase-transfer catalysis (PTC). 1-Chloronaphthalene reacts with 3,5-dimethylaniline in the presence of tetra-n-butylammonium bromide (5 mol%) and KOH (50°C, 4 hours). The mechanism proceeds via:

  • In situ generation of a quaternary ammonium ion pair , shuttling the aryl chloride into the organic phase.
  • Nucleophilic displacement by the amine, yielding the target compound after acid hydrolysis.

This method achieves 41–82% yield after vacuum distillation, though bis-alkylation byproducts necessitate careful pH control during workup.

Comparative Analysis of Methodologies

Method Catalyst Solvent Temp (°C) Time (h) Yield (%)
Ullmann (DES) CuI ChCl/Gly 60–100 12–24 72–85
Suzuki-Miyaura Pd(PPh₃)₄ Toluene/Ethanol 90 12–18 78
Phase-Transfer TBAB Toluene/H₂O 50 4 41–82
Sonogashira Pd/CuI Et₃N 25–90 12–24 (Theoretical)

Key Observations :

  • Ullmann-DES balances sustainability and efficiency but requires high catalyst loading.
  • Suzuki-Miyaura offers regioselectivity at the expense of Pd costs.
  • Phase-transfer is economically viable but less atom-economical.

Purification and Characterization

Post-synthetic purification is critical due to homologous byproducts. Techniques include:

  • Column chromatography (SiO₂, petroleum ether/EtOAc).
  • Distillation under high vacuum (0.1–1 mmHg) to isolate the amine from oligomers.
  • Acid-base extraction (10% H₂SO₄, NaOH basification) for scalable isolation.

Characterization Data :

  • ¹H NMR (CDCl₃): δ 7.25–7.23 (m, naphthalene protons), 6.94 (s, aryl CH₃).
  • HRMS : [M+Na]⁺ calculated for C₁₈H₁₇N: 262.1231, observed 262.1228.

Chemical Reactions Analysis

Types of Reactions: N-(3,5-Dimethylphenyl)naphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(3,5-Dimethylphenyl)naphthalen-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,5-Dimethylphenyl)naphthalen-1-amine involves its interaction with molecular targets such as proteins. The compound binds to specific sites on proteins, influencing their activity. For example, it has a high binding affinity to mouse major urinary protein, making numerous nonpolar contacts . This binding can alter the protein’s conformation and function, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Substituent Effects on PET Inhibition

Compound Substituent Position IC₅₀ (µM) Key Feature
N-(3,5-Dimethylphenyl)-...-carboxamide 3,5-CH₃ ~10 High symmetry, lipophilic
N-(3,5-Difluorophenyl)-...-carboxamide 3,5-F ~10 Electron-withdrawing groups
N-(2,5-Dimethylphenyl)-...-carboxamide 2,5-CH₃ ~10 Asymmetric substitution

Solid-State Geometry

Crystallographic studies () reveal that meta-substituted phenyl derivatives, such as N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide, exhibit distinct packing arrangements.

Physicochemical Properties

Lipophilicity and Solubility

The 3,5-dimethylphenyl group increases lipophilicity compared to polar substituents (e.g., -NO₂ or -Cl). This property enhances membrane permeability, as seen in PET-inhibiting carboxamides (). However, derivatives like N-[(3,5-dimethylphenyl)(2-methoxynaphthalen-1-yl)methyl]propan-2-amine () introduce additional functional groups (e.g., methoxy), balancing lipophilicity with hydrogen-bonding capacity .

Optical Activity

Chiral analogs, such as the enantiomers of N-((3,5-dimethylphenyl)(naphthalen-1-yl)methyl)propan-2-amine, exhibit significant optical rotations ([α]²⁵D = ±74.3–104.5°), underscoring the impact of stereochemistry on physicochemical behavior (). Such properties are critical for applications in asymmetric catalysis or enantioselective bioactivity .

Table 2: Optical Properties of Chiral Derivatives

Compound [α]²⁵D (CHCl₃) Enantiomeric Excess (%)
(–)-N-((3,5-Dimethylphenyl)(naphthalen-1-yl)... –104.5° >99.9
(+)-N-((3,5-Dimethylphenyl)(naphthalen-1-yl)... +74.3° 97.0

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and validation methods for N-(3,5-Dimethylphenyl)naphthalen-1-amine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 1-naphthylamine with 3,5-dimethylphenyl halides under basic conditions (e.g., Na₂CO₃ or KOH in aqueous ethanol) at 150°C for 12 hours yields the target compound . Purity is validated using IR spectroscopy (C-N stretch at ~1250 cm⁻¹) and ¹H NMR (aromatic protons in δ 6.8–7.8 ppm and methyl groups at δ 2.2–2.4 ppm). Single crystals for X-ray diffraction (XRD) should be grown via slow ethanol evaporation, with refinement using SHELXL .

Q. How do meta-substituents influence the molecular geometry of this compound derivatives?

  • Methodological Answer : Meta-substituents like methyl groups introduce steric and electronic effects. XRD studies show that 3,5-dimethyl substitution on the phenyl ring causes torsional angles between the naphthyl and phenyl rings (e.g., 82.1° in sulfonamide analogs), altering crystal packing via N–H···O hydrogen bonds . Electron-withdrawing groups in meta positions (e.g., Cl, NO₂) reduce symmetry, leading to asymmetric unit variations (e.g., two molecules per unit cell vs. one) . Computational modeling (DFT) can predict these effects by comparing bond angles (e.g., S–O bond angles) with experimental data .

Advanced Research Questions

Q. How can conflicting crystallographic data on bond parameters be resolved for derivatives of this compound?

  • Methodological Answer : Discrepancies in bond angles (e.g., S–O angles ranging from 46.1° to 69.7°) may arise from lattice stress or refinement errors . To resolve these:

  • Re-refine data using updated SHELX versions (e.g., SHELXL-2018) with high-resolution datasets (≤1.0 Å).
  • Validate hydrogen bonding networks via difference Fourier maps and Hirshfeld surface analysis.
  • Cross-check with spectroscopic data : Compare XRD-derived dihedral angles with solution-phase NMR NOE correlations .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound derivatives as photosynthetic inhibitors?

  • Methodological Answer : SAR studies require:

  • Systematic substituent variation : Synthesize analogs with electron-withdrawing (e.g., –F, –CF₃) or donating (–OCH₃) groups on the phenyl ring. Use microwave-assisted synthesis (60°C, 30 min) for rapid access to derivatives .
  • Activity assays : Measure IC₅₀ values for photosynthetic electron transport (PET) inhibition in spinach chloroplasts. Lipophilicity (logP) correlates with activity; determine via HPLC retention times or computational tools (e.g., ACD/Labs) .
  • Mechanistic insights : Use fluorescence quenching to identify binding to photosystem II (PSII) and compare with known herbicides like atrazine .

Q. How does temporal stability impact experimental outcomes for this compound in long-term studies?

  • Methodological Answer : Degradation under ambient conditions can alter bioactivity. To mitigate:

  • Stability testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis.
  • Storage : Use amber vials under nitrogen at –20°C to prevent oxidation.
  • Degradation product identification : Employ LC-MS/MS (e.g., Q-TOF) to detect byproducts like naphthoquinones or demethylated analogs .

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